molecular formula C9H13LiO2 B14480567 Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 67654-73-3

Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-

Cat. No.: B14480567
CAS No.: 67654-73-3
M. Wt: 160.2 g/mol
InChI Key: YANIAHLUXRXSBL-UHFFFAOYSA-N
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Description

Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a complex organic compound that features a lithium atom bonded to a butynyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a lithium acetylide with a tetrahydro-2H-pyran-2-yloxy-substituted alkyne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include rigorous control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents. Additionally, industrial methods may incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves interactions with various molecular targets and pathways. The lithium atom can participate in ionic interactions, while the butynyl and tetrahydro-2H-pyran-2-yloxy groups can engage in covalent bonding and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.

    Butynyl Lithium: A compound with a lithium atom bonded to a butynyl group, lacking the tetrahydro-2H-pyran-2-yloxy substitution.

    Lithium Acetylide: A compound with a lithium atom bonded to an acetylide group.

Uniqueness

Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to the presence of both a lithium atom and a tetrahydro-2H-pyran-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

lithium;2-but-3-ynoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O2.Li/c1-2-3-7-10-9-6-4-5-8-11-9;/h9H,3-8H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANIAHLUXRXSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[C-]#CCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13LiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452479
Record name Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67654-73-3
Record name Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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